molecular formula C15H18N2O2S2 B2515942 N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide CAS No. 898495-19-7

N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2515942
CAS No.: 898495-19-7
M. Wt: 322.44
InChI Key: YJCGJGIOASSWLG-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide: is a complex organic compound featuring a morpholine ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride.

    Amidation Reaction: The 2-thiophenecarbonyl chloride is then reacted with 2-(morpholino)ethylamine to form the desired carboxamide.

The reaction conditions often require an inert atmosphere (e.g., nitrogen or argon) and the use of solvents such as dichloromethane or tetrahydrofuran. The reactions are typically carried out at low temperatures to prevent decomposition of sensitive intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene rings in N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the carboxamide to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield thiophene sulfoxides or sulfones, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme activities or as a ligand in the development of new drugs.

Medicine

In medicinal chemistry, this compound is investigated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers or organic semiconductors. Its electronic properties make it suitable for applications in electronics and optoelectronics.

Comparison with Similar Compounds

Similar Compounds

    N-(2-morpholinoethyl)thiophene-2-carboxamide: Lacks the additional thiophene ring, which may affect its electronic properties and biological activity.

    N-(2-piperidino-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide: Contains a piperidine ring instead of a morpholine ring, which can influence its solubility and interaction with biological targets.

    N-(2-morpholino-2-(furan-2-yl)ethyl)furan-2-carboxamide:

Uniqueness

N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is unique due to the presence of both morpholine and thiophene rings, which confer distinct electronic and steric properties. This combination allows for versatile applications in various fields, from synthetic chemistry to medicinal research.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c18-15(14-4-2-10-21-14)16-11-12(13-3-1-9-20-13)17-5-7-19-8-6-17/h1-4,9-10,12H,5-8,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCGJGIOASSWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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